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Compound of Interest

Compound Name: GT 949

Cat. No.: B1672416

Executive Summary: GT 949 is a novel small molecule identified as a potent and selective
positive allosteric modulator (PAM) of the excitatory amino acid transporter-2 (EAAT2).[1][2]
EAAT?2 is the primary transporter responsible for clearing the neurotransmitter glutamate from
the synaptic cleft, thereby preventing excitotoxicity, a process implicated in numerous
neurological disorders.[3][4] Preclinical research has demonstrated that GT 949 enhances the
maximal transport rate of glutamate without affecting the transporter's affinity for its substrate.
This activity translates to neuroprotective effects in cellular models of glutamate-induced
excitotoxicity. However, recent studies have presented conflicting data, failing to reproduce the
EAAT?2 activation, which necessitates further investigation. This document provides a
comprehensive technical overview of GT 949, summarizing its chemical properties, mechanism
of action, efficacy data, and the detailed experimental protocols used in its evaluation.

Introduction: Glutamate Homeostasis and the Role
of EAAT2

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS). Its
precise regulation is critical for normal synaptic transmission, plasticity, and overall neuronal
health. Dysfunction in glutamate clearance leads to its accumulation in the synapse,
overstimulation of glutamate receptors (particularly NMDA receptors), and subsequent neuronal
damage or death—a phenomenon known as excitotoxicity.

The excitatory amino acid transporter (EAAT) family plays a pivotal role in maintaining low
extracellular glutamate concentrations. Of the five subtypes, EAAT2 (also known as GLT-1 in
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rodents) is predominantly expressed on astrocytes and is responsible for approximately 90% of
all glutamate uptake in the brain. Consequently, enhancing EAAT?2 function is a promising
therapeutic strategy for neurological conditions associated with excitotoxicity, such as stroke,
epilepsy, and neurodegenerative diseases. GT 949 emerged from virtual screening efforts as a
potential therapeutic agent designed to selectively enhance EAAT2 activity.

Compound Profile: GT 949

GT 949 is a quinoline-2-one derivative with the following chemical properties.

Property Value Citations

3-((4-Cyclohexylpiperazin-1-yl)
(1-phenethyl-1H-tetrazol-5-

IUPAC Name o
yl)methyl)-6-methoxyquinolin-
2(1H)-one

CAS Number 460330-27-2

Molecular Formula C30H37N702

Molecular Weight 527.66 g/mol

Appearance Solid Powder

Mechanism of Action

GT 949 functions as a positive allosteric modulator (PAM) of EAAT2. Unlike orthosteric
agonists that bind to the same site as the endogenous ligand (glutamate), allosteric modulators
bind to a distinct, topographically separate site on the transporter. This binding event induces a
conformational change that enhances the transporter's function.

Kinetic analysis has shown that GT 949 increases the maximum transport velocity (Vmax) of
glutamate uptake by EAAT2 without significantly altering the Michaelis constant (Km), which
represents the transporter's affinity for glutamate. This noncompetitive mode of action confirms
its role as a PAM, effectively increasing the efficiency of glutamate clearance from the synapse
once the transporter is saturated.
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Figure 1: Mechanism of EAAT?2 Positive Allosteric Modulation by GT 949.

In Vitro Efficacy and Potency

The potency of GT 949 has been quantified in various cellular systems, revealing nanomolar to

sub-nanomolar activity. The compound was initially developed as a racemic mixture, and
subsequent chiral separation showed that one enantiomer, GT 949A, is significantly more

potent.
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Assay System  Compound Parameter Value Citations
EAAT2-
transfected COS- Racemic GT 949 EC50 0.26 £ 0.03 nM
7 Cells
GT 949A
_ EC50 0.041 £ 0.01 nM
(enantiomer)
GT 949B
_ EC50 0.89 + 0.42 nM
(enantiomer)

Cultured Primary

Racemic GT 949 EC50 1.0+£0.07 nM
Astrocytes
GT 949A
) EC50 0.5+ 0.04 nM
(enantiomer)
GT 949B
) EC50 15+1.3nM
(enantiomer)
EAAT2-
transfected COS- Racemic GT 949  Vmax Increase ~47%
7 Cells
] Glutamate ]
Racemic GT 949 ~70% increase
Removal Rate
Cultured Primary ) Glutamate ~58%
Racemic GT 949
Astrocytes Uptake enhancement

Neuroprotective Effects in Excitotoxicity Models

The primary therapeutic potential of an EAAT2 PAM lies in its ability to protect neurons from
glutamate-induced excitotoxicity. In vitro studies have confirmed this neuroprotective capacity
for GT 949.
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Model Insult GT 949 Conc. Outcome Citations
) Neuronal survival
Neuron-glia co- .
Acute Glutamate 10 nM increased to

culture

~78% of baseline

Acute Glutamate

100 nM

Neuronal survival
increased to

~97% of baseline

Neuron-glia co-

culture

Oxidative Stress
(H202)

10 - 100 nM

No
neuroprotection

observed

The lack of protection in the oxidative stress model is hypothesized to be due to direct damage

to the glutamate transporters themselves, rendering them unresponsive to modulation. The

neuroprotective effect against glutamate insult is dependent on active transport, as co-
treatment with the EAAT inhibitor TBOA abolishes the protective effect of GT 949.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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